2-Bromo-6-methoxynicotinaldehyde
Overview
Description
2-Bromo-6-methoxynicotinaldehyde is an organic compound with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of a bromine atom at the 2-position and a methoxy group at the 6-position on the pyridine ring . This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxynicotinaldehyde typically involves the bromination of 2-methoxynicotinaldehyde. One common method includes the reaction of 6-bromo-3-iodo-2-methoxypyridine with n-butyllithium in diethyl ether at -80°C, followed by the addition of N,N-dimethylformamide . This reaction yields this compound as a colorless powder with a high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of safer and more environmentally friendly reagents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxynicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy derivatives.
Oxidation: The major product is 2-Bromo-6-methoxynicotinic acid.
Reduction: The major product is 2-Bromo-6-methoxynicotinyl alcohol.
Scientific Research Applications
2-Bromo-6-methoxynicotinaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylbenzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
6-Bromo-2-methoxynicotinaldehyde: A positional isomer with the bromine and methoxy groups at different positions.
Uniqueness
2-Bromo-6-methoxynicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Biological Activity
2-Bromo-6-methoxynicotinaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a bromine atom at the second position, a methoxy group at the sixth position, and an aldehyde functional group at the third position. This unique structure contributes to its reactivity and biological activity. The compound is characterized by high gastrointestinal absorption and the ability to permeate the blood-brain barrier, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in drug metabolism. Notably, it acts as an inhibitor of cytochrome P450 enzymes, such as CYP1A2. This inhibition can influence the metabolism of various drugs, potentially affecting their efficacy and safety profiles. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, which may inhibit their activity or alter their function.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal species using methods such as the Petri dish methodology. The compound demonstrated effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus fumigatus .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, including Hep-G2 (human liver carcinoma) and MCF-7 (human breast cancer). The MTT assay revealed that this compound exhibits cytotoxic effects, indicating its potential as an anticancer agent. For instance, certain metal complexes derived from this compound showed IC50 values lower than standard chemotherapeutic agents like cisplatin .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
2-Bromo-6-hydroxynicotinaldehyde | Hydroxyl group instead of methoxy | Anticancer properties |
6-Bromo-2-methoxynicotinaldehyde | Different substitution pattern | Antimicrobial activity |
2-Chloro-6-methoxynicotinaldehyde | Chlorine atom instead of bromine | Varies in enzyme inhibition |
These comparisons highlight how subtle changes in chemical structure can significantly influence biological activity.
Case Studies
- Anticancer Research : A study investigated the cytotoxicity of various metal complexes derived from this compound on Hep-G2 and MCF-7 cell lines. The results indicated that these complexes exhibited enhanced cytotoxicity compared to the free ligand, suggesting that metal coordination may improve therapeutic efficacy .
- Drug Interaction Studies : Another study focused on the inhibition of cytochrome P450 enzymes by this compound. It was found that this compound could significantly alter the metabolic pathways of co-administered drugs, raising concerns about potential drug-drug interactions in clinical settings .
Properties
IUPAC Name |
2-bromo-6-methoxypyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURXJGHWFLBUKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743898 | |
Record name | 2-Bromo-6-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-41-4 | |
Record name | 2-Bromo-6-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.